
Ethyl 2,4-dimethylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,4-dimethylbenzenesulfonate is an organic compound with the molecular formula C10H14O3S. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is esterified with ethanol, and the benzene ring is substituted with two methyl groups at the 2 and 4 positions. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2,4-dimethylbenzenesulfonate can be synthesized through the esterification of 2,4-dimethylbenzenesulfonic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the sulfonic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove the water formed during the reaction and to drive the equilibrium towards ester formation.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2,4-dimethylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be displaced by nucleophiles, leading to the formation of different substituted products.
Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The sulfonate group can be reduced to a sulfide or thiol group under specific conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alkoxides can react with this compound under basic conditions to form substituted products.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the methyl groups.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the sulfonate group.
Major Products Formed:
- Substituted benzenesulfonates
- Oxidized derivatives such as carboxylic acids
- Reduced products like sulfides or thiols
Wissenschaftliche Forschungsanwendungen
Ethyl 2,4-dimethylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and as a model compound in sulfonation reactions.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2,4-dimethylbenzenesulfonate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The sulfonate group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The methyl groups on the benzene ring can undergo oxidation or reduction, leading to the formation of different functional groups.
Vergleich Mit ähnlichen Verbindungen
Methyl 2,4-dimethylbenzenesulfonate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2,5-dimethylbenzenesulfonate: Similar structure but with the methyl groups at the 2 and 5 positions.
Ethyl benzenesulfonate: Lacks the methyl groups on the benzene ring.
Uniqueness: this compound is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of the ethyl ester group also affects its solubility and interaction with other chemical species.
Eigenschaften
Molekularformel |
C10H14O3S |
|---|---|
Molekulargewicht |
214.28 g/mol |
IUPAC-Name |
ethyl 2,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C10H14O3S/c1-4-13-14(11,12)10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
IRPGOPFNTNJCJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOS(=O)(=O)C1=C(C=C(C=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(4-Methylpiperazin-1-yl)pyridin-3-yl]sulfonylmorpholine](/img/structure/B14008739.png)
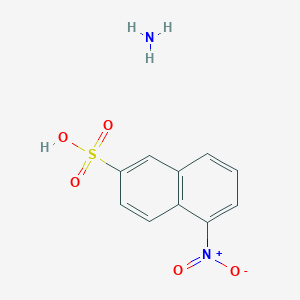

![3-[(1Z,3R,9Z,13Z,19Z,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid](/img/structure/B14008754.png)
![ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate](/img/structure/B14008755.png)

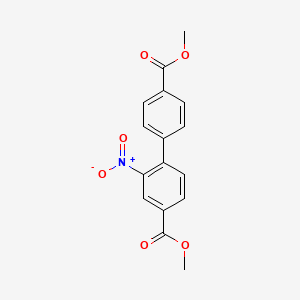
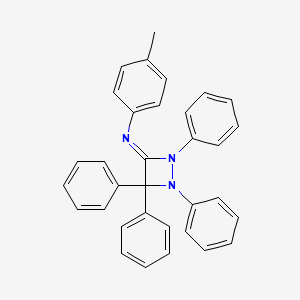
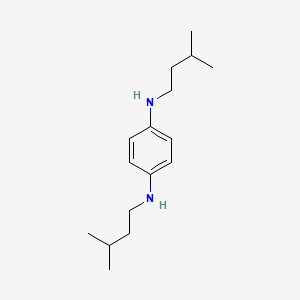

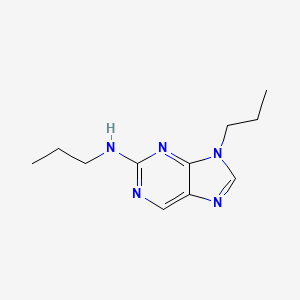
![4,6-Dichloro-2-(methylthio)-5-(([(3-toluidinocarbonyl)oxy]imino)methyl)pyrimidine](/img/structure/B14008778.png)

